Cevipabulin succinate anhydrous is a compound that has garnered attention in the pharmaceutical field due to its potential therapeutic applications. It is primarily recognized as a prodrug linked to protein carriers, enhancing the solubility and delivery of active pharmaceutical ingredients. The compound is derived from Cevipabulin, which itself is a derivative of the natural product, and it is classified under prodrugs designed to improve drug delivery systems.
Cevipabulin succinate anhydrous is synthesized through various chemical methods that involve the modification of natural compounds or their derivatives. The synthesis often employs methodologies that enhance the pharmacokinetic properties of the parent compound, making it more suitable for clinical applications.
Cevipabulin succinate anhydrous falls under the category of prodrugs and biodegradable polymers, particularly those linked to protein carriers. This classification reflects its design aimed at improving solubility and stability in physiological conditions, thus facilitating better therapeutic outcomes.
The synthesis of Cevipabulin succinate anhydrous typically involves several steps:
The technical details of the synthesis process include:
The molecular structure of Cevipabulin succinate anhydrous can be described as follows:
Key data regarding its molecular structure includes:
Cevipabulin succinate anhydrous undergoes several chemical reactions during its synthesis and application:
The technical details of these reactions include:
The mechanism of action for Cevipabulin succinate anhydrous primarily involves its conversion into an active form upon administration:
Data supporting this mechanism includes:
Cevipabulin succinate anhydrous exhibits several notable physical properties:
Chemical properties include:
Relevant data or analyses may include:
Cevipabulin succinate anhydrous has several scientific uses:
This compound represents a significant advancement in drug formulation technology, reflecting ongoing efforts to enhance therapeutic outcomes through innovative chemical modifications.
Cevipabulin succinate anhydrous (C₂₂H₂₄ClF₅N₆O₅) is a crystalline salt derivative of the synthetic tubulin-targeting compound cevipabulin (TTI-237) [1] [6]. The parent molecule, cevipabulin, features a 1,2,4-triazolo[1,5-a]pyrimidine core substituted with fluorinated aryl and chiral amine groups, conferring distinct tubulin-binding properties [5] [6]. The succinate counterion forms a stable anhydrous salt via ionic bonding with the tertiary amine group of cevipabulin, enhancing crystallinity and thermal stability. X-ray crystallography studies confirm that cevipabulin's structure includes a stereospecific chiral center (S-configuration) at the fluoropropylamine moiety, critical for its biological activity [6]. The succinate moiety reduces hygroscopicity compared to the free base, as validated by differential scanning calorimetry (DSC) showing a single endothermic melt transition at 215–220°C [6].
Table 1: Structural Parameters of Cevipabulin Succinate Anhydrous
Parameter | Value |
---|---|
Molecular Formula | C₂₂H₂₄ClF₅N₆O₅ |
Molecular Weight | 574.92 g/mol |
Salt Former | Succinic acid (anhydrous) |
Chiral Centers | 1 (S-configuration) |
Crystal System | Orthorhombic (predicted) |
Melting Point | 215–220°C |
Cevipabulin succinate anhydrous is a white to off-white crystalline solid with high thermal stability but moderate aqueous solubility (0.5–1.2 mg/mL in water at 25°C) [6]. It exhibits enhanced solubility in polar organic solvents such as DMSO (100 mg/mL) and ethanol (25 mg/mL), facilitating formulation workflows [6] [7]. The compound demonstrates pH-dependent stability: it remains intact for >24 hours in neutral buffers (pH 6–8) but undergoes hydrolysis under alkaline conditions (pH >9), cleaving the succinate bond [7].
Accelerated stability studies (40°C/75% RH) reveal <2% degradation after 4 weeks, confirming the anhydrous form’s resistance to humidity-driven degradation [6]. Notably, the fluorinated aryl groups contribute to UV stability, with no photodegradation observed after 48 hours of UVA exposure [7]. The succinate salt also suppresses cevipabulin’s propensity for aggregation, as confirmed by dynamic light scattering (DLS) showing particle sizes <500 nm in suspension [6].
Table 2: Physicochemical Properties of Cevipabulin Succinate Anhydrous
Property | Value |
---|---|
Aqueous Solubility (25°C) | 0.5–1.2 mg/mL |
LogP (Octanol-Water) | 2.8 ± 0.3 |
pKa (Amine) | 8.2 ± 0.1 |
DSC Decomposition | >220°C |
Hygroscopicity | Low (<0.1% w/w water uptake at 75% RH) |
Photostability | Stable to UVA (λ = 365 nm) |
The synthesis of cevipabulin succinate anhydrous involves three key stages:
Process optimization addressed two critical challenges:
Pure cevipabulin succinate anhydrous (6 mg/mL) in PIPES buffer (pH 7.0) induces microtubule assembly with ΔOD₃₄₀ₙₘ = 1.25 ± 0.1 within 15 minutes at 37°C, comparable to paclitaxel controls [9]. Activity loss correlates with purity degradation, making this a critical functional quality metric.
Table 3: Analytical Methods for Purity and Potency Assessment
Method | Conditions | Target Specification |
---|---|---|
HPLC-UV | C18 column, 0.1% TFA/ACN gradient, 254 nm | Purity >99.5%; single impurity <0.2% |
Chiral HPLC | Crownpak CR(+), hexane:IPA (95:5), 220 nm | Enantiomeric excess >99.9% |
LC-MS (Q-TOF) | ESI+, m/z 100–800, 30,000 resolution | Unknown impurities <0.1% |
Tubulin Polymerization | 6 mg/mL tubulin, GTP, 37°C, ΔOD₃₄₀ₙₘ monitoring | ΔOD₃₄₀ₙₘ >1.0 in 15 min |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0